Carboxylic Acid pKa: 4-(3-Pyridinylmethyl)benzoic Acid Is a Weaker Acid Than Its Ortho Isomer and Direct‑Linked Analog
The predicted acid dissociation constant (pKa) of 4-(3-pyridinylmethyl)benzoic acid is 4.14±0.10 . This value is 0.32 log units higher (weaker acid) than that of the ortho isomer 2-(3-pyridinylmethyl)benzoic acid (pKa 3.82±0.36) and 0.23 log units higher than the direct‑linked analog 4-(pyridin‑3‑yl)benzoic acid (pKa 3.91) [1]. The attenuated acidity of the para‑substituted isomer reflects reduced inductive electron withdrawal by the methylene‑linked pyridine compared with ortho substitution or direct conjugation.
| Evidence Dimension | Carboxylic acid pKa (predicted) |
|---|---|
| Target Compound Data | 4.14 ± 0.10 |
| Comparator Or Baseline | 2-(3-Pyridinylmethyl)benzoic acid: 3.82 ± 0.36; 4-(pyridin‑3‑yl)benzoic acid: 3.91 |
| Quantified Difference | ΔpKa = +0.32 vs. ortho isomer; ΔpKa = +0.23 vs. direct‑linked analog |
| Conditions | Predicted values at 25 °C (ChemicalBook, Chembase) |
Why This Matters
A pKa shift of 0.2–0.3 units alters the ratio of ionized to neutral species at physiological pH, directly influencing aqueous solubility, salt selection, and partitioning behavior during preclinical development, making blind substitution of analogs risky.
- [1] Chembase, 4-(pyridin-3-yl)benzoic acid, acid pKa 3.91. https://www.chembase.cn/4-pyridin-3-yl-benzoic-acid View Source
